molecular formula C24H25N3O4 B11138091 Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate

Cat. No.: B11138091
M. Wt: 419.5 g/mol
InChI Key: HMJKHWHYMDUEFH-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of both quinoline and piperazine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Piperazine: The resulting intermediate is then coupled with piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperazine ring could interact with protein targets, leading to inhibition of biological processes.

Comparison with Similar Compounds

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with additional biological activities.

    Piperaquine: A bisquinoline compound used in combination therapies for malaria.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and piperazine moieties, which may confer unique biological properties.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H25N3O4/c1-3-31-24(29)27-13-11-26(12-14-27)23(28)20-16-22(17-7-6-8-18(15-17)30-2)25-21-10-5-4-9-19(20)21/h4-10,15-16H,3,11-14H2,1-2H3

InChI Key

HMJKHWHYMDUEFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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